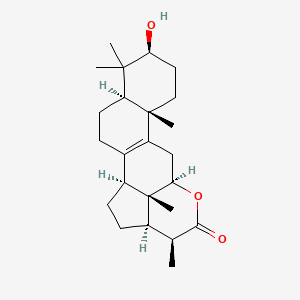

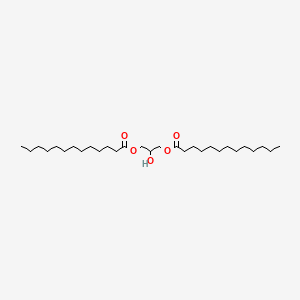

![molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

描述

菲戈替尼-d4: 是菲戈替尼的氘标记衍生物,菲戈替尼是一种选择性抑制剂,靶向 Janus 激酶 1 (JAK1)。该化合物主要用于科学研究,以研究菲戈替尼的药代动力学和代谢特征。 菲戈替尼-d4 中的氘原子取代了氢原子,这有助于在药物开发过程中追踪和量化该化合物 .

作用机制

菲戈替尼-d4 与菲戈替尼一样,通过选择性抑制 Janus 激酶 1 (JAK1) 发挥作用。这种抑制破坏了 JAK-STAT 信号通路,该通路参与了各种细胞过程,包括免疫反应和炎症。 通过阻断 JAK1,菲戈替尼-d4 可以调节免疫功能并减少炎症 .

生化分析

Biochemical Properties

Filgotinib-d4 plays a crucial role in biochemical reactions by selectively inhibiting Janus kinase 1. This inhibition modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway. The compound interacts with enzymes such as Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. The nature of these interactions involves the binding of Filgotinib-d4 to the active site of Janus kinase 1, thereby preventing the phosphorylation and activation of downstream signaling molecules .

Cellular Effects

Filgotinib-d4 affects various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Filgotinib-d4 inhibits the production of proinflammatory cytokines, leading to reduced inflammation. This compound also influences the differentiation and function of T-helper cells, including T-helper 1, T-helper 2, and T-helper 17 cells .

Molecular Mechanism

The molecular mechanism of action of Filgotinib-d4 involves its selective inhibition of Janus kinase 1. Filgotinib-d4 binds to the ATP-binding site of Janus kinase 1, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are critical for the transcription of proinflammatory genes. As a result, Filgotinib-d4 reduces the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Filgotinib-d4 change over time. The compound is rapidly absorbed and reaches peak plasma concentrations within 1 to 3 hours after administration. Filgotinib-d4 is metabolized to form its primary active metabolite, which has a similar selectivity profile but reduced activity. The stability and degradation of Filgotinib-d4 are influenced by factors such as temperature and pH. Long-term effects on cellular function include sustained inhibition of proinflammatory cytokine production and reduced inflammation .

Dosage Effects in Animal Models

The effects of Filgotinib-d4 vary with different dosages in animal models. At lower doses, Filgotinib-d4 effectively reduces inflammation and prevents joint damage in models of rheumatoid arthritis. At higher doses, the compound may cause adverse effects such as immunosuppression and increased susceptibility to infections. Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Filgotinib-d4 is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. The compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite. This metabolite is further processed by enzymes such as cytochrome P450. Filgotinib-d4 and its metabolites are primarily excreted in the urine. The compound’s effects on metabolic flux and metabolite levels include alterations in the levels of proinflammatory cytokines and other signaling molecules .

Transport and Distribution

Filgotinib-d4 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is a substrate of P-glycoprotein, which facilitates its transport across cell membranes. Filgotinib-d4 accumulates in inflamed tissues, where it exerts its therapeutic effects. The localization and accumulation of Filgotinib-d4 are influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of Filgotinib-d4 is primarily within the cytoplasm, where it interacts with Janus kinase 1. The compound’s activity and function are influenced by its localization to specific cellular compartments. Post-translational modifications such as phosphorylation may also affect the targeting and function of Filgotinib-d4. The compound’s ability to inhibit Janus kinase 1 within the cytoplasm is critical for its therapeutic effects .

准备方法

合成路线和反应条件

菲戈替尼-d4 的合成涉及将氘原子掺入菲戈替尼分子中。这可以通过各种氘化技术来实现,例如催化交换反应或使用氘化试剂。具体的合成路线可能有所不同,但一般方法包括:

起始原料: 菲戈替尼或其中间体。

氘化: 使用氘化试剂(如氘化溶剂或催化剂)将氢原子替换为氘。

纯化: 使用色谱等技术纯化产物,以确保高纯度和高产率。

工业生产方法

菲戈替尼-d4 的工业生产遵循类似的原则,但规模更大。该过程包括:

批量合成: 使用工业反应器进行大规模氘化。

质量控制: 严格的测试以确保氘掺入一致且产品符合所需的规格。

包装和储存: 最终产品在受控条件下包装,以保持稳定性并防止污染。

化学反应分析

反应类型

菲戈替尼-d4 可以进行各种化学反应,包括:

氧化: 与氧化剂反应生成氧化衍生物。

还原: 与还原剂反应生成还原衍生物。

取代: 在特定条件下用其他基团取代官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 条件因取代基而异,但通常涉及催化剂和特定溶剂。

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会生成羟基化或酮衍生物,而还原可能会生成醇或胺。

科学研究应用

菲戈替尼-d4 广泛用于科学研究,特别是在:

药代动力学: 研究菲戈替尼的吸收、分布、代谢和排泄。

代谢研究: 了解菲戈替尼在体内的代谢方式。

药物开发: 作为质谱法中用于量化菲戈替尼水平的内标。

生物学研究: 研究菲戈替尼的生物学效应和作用机制。

相似化合物的比较

类似化合物

托法替尼: 另一种 JAK 抑制剂,但对 JAK1 的选择性较低。

巴瑞替尼: 抑制 JAK1 和 JAK2,用于治疗类风湿性关节炎。

乌帕替尼: 一种与菲戈替尼类似的选择性 JAK1 抑制剂。

独特性

菲戈替尼-d4 的独特性在于其氘标记,这增强了其稳定性,并允许在研究中进行精确的量化。 这使其在药代动力学和代谢研究中比其非氘化对应物更有价值 .

属性

IUPAC Name |

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-LZMSFWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

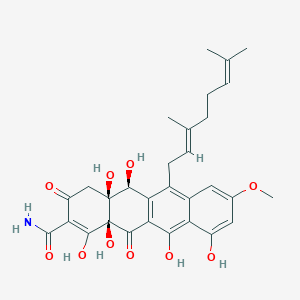

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

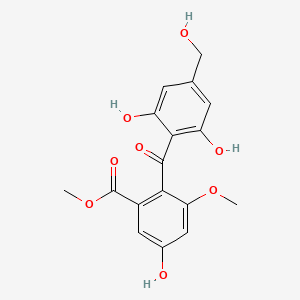

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

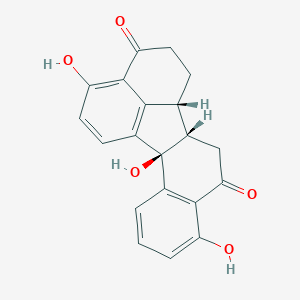

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)